N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[d]thiazole core substituted with 4,5-dimethyl groups, a benzylamine moiety, and a 4-(methylsulfonyl)phenylacetamide side chain.
Properties
IUPAC Name |
N-benzyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S2/c1-17-9-14-22-24(18(17)2)26-25(31-22)27(16-20-7-5-4-6-8-20)23(28)15-19-10-12-21(13-11-19)32(3,29)30/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKUFSKTEYYFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C25H24N2O3S2
- Molecular Weight : 464.6 g/mol
- CAS Number : 941931-36-8
The compound exhibits multiple biological activities, primarily through its interactions with enzyme systems and cellular pathways. Notably:
- MAO-B Inhibition : It has been highlighted that benzothiazole derivatives can act as selective inhibitors of monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters like dopamine. This compound may exhibit similar properties, potentially contributing to neuroprotective effects in models of Parkinson's disease .
- Antioxidant Activity : Compounds with benzothiazole moieties have shown promising antioxidant capabilities, which can mitigate oxidative stress in neuronal cells, further supporting their neuroprotective roles .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions associated with neurodegenerative diseases .
In Vitro Studies
In vitro assays have demonstrated that benzothiazole derivatives possess varying degrees of biological activity against different targets:
- Neuroprotection : A study indicated that certain benzothiazole compounds displayed significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines .
- Antimicrobial Activity : Recent evaluations have shown that benzothiazole derivatives can exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound:
- Parkinson's Disease Models : Animal models treated with benzothiazole derivatives have shown improved motor functions and reduced neurodegeneration markers, indicating potential efficacy in Parkinson's disease management .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives:
| Compound | Structure | MAO-B IC50 (µM) | Antioxidant Activity (Trolox Equivalent) |
|---|---|---|---|
| 3h | Structure | 0.062 | 2.27 |
| 3n | Structure | 0.095 | 1.85 |
The data indicate that modifications to the benzothiazole core and substituents significantly influence both MAO-B inhibition and antioxidant capacity.
Case Studies
- Neuroprotective Effects in MPTP-Induced Models : In a study involving MPTP-induced Parkinsonian symptoms in mice, treatment with a related benzothiazole derivative resulted in significant improvement in motor coordination and reduction of dopaminergic neuron loss compared to controls .
- Inhibition of Tuberculosis Pathogens : A series of synthesized benzothiazole compounds were evaluated for their anti-tubercular activity, showing promising results with lower MIC values compared to standard treatments .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro assays have demonstrated that certain thiazole compounds exhibit potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines, including breast cancer (MCF7). The mechanism often involves the induction of apoptosis and cell cycle arrest . Molecular docking studies suggest that these compounds can effectively bind to specific cancer-related targets, enhancing their therapeutic potential .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity using a cup plate method. The results indicated that certain compounds exhibited effective inhibition against Aspergillus niger and Aspergillus oryzae, suggesting potential applications in antifungal therapies .
- Anticancer Screening : Research involving thiazole derivatives demonstrated their effectiveness in reducing cell viability in MCF7 cells through SRB assays. Compounds structurally related to this compound were particularly noted for their ability to induce apoptosis .
Therapeutic Potential
The diverse biological activities of this compound position it as a candidate for further development in medicinal chemistry. Its potential applications include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- 4-(Methylsulfonyl)phenyl group : Enhances solubility and may participate in hydrogen bonding via the sulfonyl group.
Table 1: Structural Comparison with Analogs
Key Stability Observations:
- The target compound’s methylsulfonyl group may enhance metabolic stability compared to sulfonamide analogs (e.g., ), which are prone to hydrolysis.
- Triazole-thiones [7–9] exhibit tautomerism (thione vs. thiol), affecting reactivity and binding modes .
Hypothesized Activity of Target Compound:
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
- The target’s methylsulfonyl group would show strong SO₂ symmetric/asymmetric stretching at 1150–1200 cm⁻¹, distinguishing it from sulfonamides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-benzyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step reactions. Key steps include:
- Step 1 : Formation of the benzothiazole core through cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
- Step 2 : Introduction of the acetamide group via nucleophilic substitution or condensation reactions using chloroacetyl chloride or activated esters .
- Step 3 : Functionalization of the phenyl ring with a methylsulfonyl group using sulfonating agents (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) .
- Optimization : Reaction conditions (temperature: 60–80°C; solvents: DMF or dichloromethane) and purification methods (column chromatography, recrystallization) are critical for achieving >90% purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- 1H/13C NMR : Assign signals for benzothiazole protons (δ 7.2–8.1 ppm), methylsulfonyl group (δ 3.1 ppm for CH3), and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (C20H20N4O3S2, MW: 428.52 g/mol) via ESI-MS or HRMS .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as the methylsulfonyl group is hygroscopic .
- pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions .
- Thermal Stability : Decomposes above 150°C; DSC/TGA analysis is recommended for long-term storage assessments .
Advanced Research Questions
Q. How does this compound interact with biological targets such as α-glucosidase or acetylcholinesterase?
- Methodological Answer :
- Enzyme Inhibition Assays : Conduct in vitro assays using recombinant enzymes. For α-glucosidase, measure IC50 via spectrophotometric monitoring of p-nitrophenol release .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Example: Reported IC50 of 12.3 μM for acetylcholinesterase suggests competitive inhibition .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to map binding interactions with catalytic sites (e.g., benzothiazole moiety binding to enzyme hydrophobic pockets) .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in IC50 values may arise from assay variability (e.g., enzyme source, substrate concentration) .
- Structural Confirmation : Re-evaluate compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out batch-specific impurities .
- Cellular Context : Test activity in diverse cell lines (e.g., HepG2 vs. HEK293) to assess tissue-specific effects .
Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Key Modifications :
- Benzothiazole Substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the 4-position increases enzyme affinity by 30% .
- Acetamide Chain : Replacing the benzyl group with a propargyl moiety enhances blood-brain barrier penetration for neurotargeted applications .
- Data-Driven Design : Use QSAR models (e.g., CoMFA) to correlate logP values (2.5–3.5) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
